molecular formula C10H9NO3 B1582265 3-Propionyl-2-benzoxazolinone CAS No. 33388-19-1

3-Propionyl-2-benzoxazolinone

Cat. No. B1582265
CAS RN: 33388-19-1
M. Wt: 191.18 g/mol
InChI Key: VBWYZPGRKYRKNV-UHFFFAOYSA-N
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Description

3-Propionyl-2-benzoxazolinone is a chemical compound with the molecular formula C10H9NO3 . It’s a type of benzoxazolinone, which are secondary metabolites present in many Poaceae including major crops like maize, wheat, and rye .


Synthesis Analysis

The synthesis of 3-Propionyl-2-benzoxazolinone and its derivatives has been studied in the context of their potential medicinal value . For instance, one study described the design and synthesis of four bupropion analogues, 3-Methyl-6-(substitutedamino) propionyl]-2-benzoxazolinone as antidepressant . Another study discussed the preparation of 2-amino-~-trifluoromethylbenzoxazole, 5-trifluoromethyl-2-benzoxazolinone and their chemical precursors .


Molecular Structure Analysis

The molecular structure of 3-Propionyl-2-benzoxazolinone includes a benzoxazolinone scaffold . The compound has a molecular weight of 191.183 and a density of 1.3±0.1 g/cm3 .


Chemical Reactions Analysis

Benzoxazinoids, including 3-Propionyl-2-benzoxazolinone, have been associated with biochemical defense against a variety of biotic stresses . They have also been studied for their reactions with various bases .


Physical And Chemical Properties Analysis

3-Propionyl-2-benzoxazolinone has a boiling point of 305.7±25.0 °C at 760 mmHg and a flash point of 138.7±23.2 °C . Its exact mass is 191.058243, and it has a LogP value of 1.34 .

Safety And Hazards

While specific safety data for 3-Propionyl-2-benzoxazolinone is limited, related compounds such as 2-benzoxazolinone have been studied for their safety profiles . It’s important to handle these compounds with care, using appropriate personal protective equipment and following safe handling and storage procedures .

Future Directions

Research on benzoxazinoids, including 3-Propionyl-2-benzoxazolinone, continues to uncover new insights into their biosynthesis, structure, and function . Future research may explore their potential roles in regulating defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Additionally, advances in chemical analysis and genomics could lead to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .

properties

IUPAC Name

3-propanoyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWYZPGRKYRKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357111
Record name 3-Propionyl-2-benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propionyl-2-benzoxazolinone

CAS RN

33388-19-1
Record name 3-Propionyl-2-benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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